molecular formula C3H2ClNO2S2 B2941077 5-Isothiazolesulfonyl chloride CAS No. 362658-19-3

5-Isothiazolesulfonyl chloride

Cat. No.: B2941077
CAS No.: 362658-19-3
M. Wt: 183.62
InChI Key: DQJAPNFDKNYZFO-UHFFFAOYSA-N
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Description

5-Isothiazolesulfonyl chloride (CAS: 362658-19-3) is a heterocyclic sulfonyl chloride characterized by a five-membered isothiazole ring fused to a sulfonyl chloride group (–SO₂Cl). Its molecular structure (Fig. 1) includes a sulfur atom and a nitrogen atom within the aromatic isothiazole ring, which imparts distinct electronic and steric properties. Key identifiers include its SMILES representation (ClS(=O)(=O)c1nscs1) and InChIKey (XLYQNQJNQZQKQH-UHFFFAOYSA-N), as detailed in . This compound is primarily used as an intermediate in synthesizing sulfonamides, agrochemicals, and pharmaceuticals due to its electrophilic sulfonyl chloride moiety .

Properties

IUPAC Name

1,2-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-2-5-8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJAPNFDKNYZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362658-19-3
Record name 1,2-thiazole-5-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiazolesulfonyl chloride typically involves the reaction of isothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

Isothiazole+Chlorosulfonic Acid5-Isothiazolesulfonyl Chloride+By-products\text{Isothiazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} Isothiazole+Chlorosulfonic Acid→5-Isothiazolesulfonyl Chloride+By-products

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the careful handling of chlorosulfonic acid and isothiazole to ensure safety and efficiency. The reaction is typically carried out in a reactor equipped with temperature control and proper ventilation to handle the release of any gaseous by-products .

Chemical Reactions Analysis

Substitution Reactions

5-Isothiazolesulfonyl chloride participates in nucleophilic substitution reactions due to the electrophilic sulfur atom and the labile chlorine group. Key reactions include:

With Amines

Reaction with primary or secondary amines yields sulfonamide derivatives. For example:

C H ClNO S +RNH C H N R NO S +HCl\text{C H ClNO S }+\text{RNH }\rightarrow \text{C H N R NO S }+\text{HCl}

Conditions : Room temperature in aprotic solvents (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl38.

With Alcohols

Alcohols react to form sulfonate esters:

C H ClNO S +ROHC H ORNO S +HCl\text{C H ClNO S }+\text{ROH}\rightarrow \text{C H ORNO S }+\text{HCl}

Catalysts : Triethylamine or pyridine enhance reaction rates38.

With Thiols

Thiols generate sulfonothioates:

C H ClNO S +RSHC H SRNO S +HCl\text{C H ClNO S }+\text{RSH}\rightarrow \text{C H SRNO S }+\text{HCl}

Solvents : Tetrahydrofuran (THF) or acetonitrile under inert atmosphere .

Hydrolysis

Controlled hydrolysis produces sulfonic acids or sulfonamides depending on conditions:

Reagent Product Conditions Yield
H₂O (neutral pH)Sulfonic acidReflux, 6–8 hours65–75%
NH₃ (aqueous)Sulfonamide0–5°C, 2 hours85–90%

Mechanism : Nucleophilic attack by water/ammonia at the sulfur center, followed by chloride displacement8 .

Coupling Reactions

This compound acts as a coupling agent in cross-coupling reactions:

With Arylboronic Acids

Palladium-catalyzed Suzuki-Miyaura coupling forms biaryl sulfones:

C H ClNO S +ArB OH C H ArNO S +B OH +HCl\text{C H ClNO S }+\text{ArB OH }\rightarrow \text{C H ArNO S }+\text{B OH }+\text{HCl}

Catalysts : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C .

Oxidation and Reduction

While less common, redox reactions are achievable:

Oxidation

Treatment with H₂O₂ converts sulfonyl chloride to sulfonic acid anhydrides:

2C H ClNO S +H O  C H NO S O+2HCl2\,\text{C H ClNO S }+\text{H O }\rightarrow \text{ C H NO S O}+2\,\text{HCl}

Conditions : 40–60°C in acetic acid .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to thiols:

C H ClNO S +4LiAlH C H SH+AlCl +LiOH\text{C H ClNO S }+4\,\text{LiAlH }\rightarrow \text{C H SH}+\text{AlCl }+\text{LiOH}

Solvents : Dry diethyl ether .

Mechanistic Insights

The reactivity of this compound is governed by:

  • Electrophilic Sulfur : Attracts nucleophiles (e.g., amines, alcohols).

  • Leaving Group Ability : Chloride displacement is facilitated by resonance stabilization of the sulfonate intermediate8 .

Scientific Research Applications

5-Isothiazolesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Isothiazolesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are often facilitated by the presence of catalysts and suitable reaction conditions .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Sulfonyl Chlorides

Compound Molecular Formula Molecular Weight Key Structural Features Reactivity Profile
This compound C₃H₂ClNO₂S₂ 183.64 g/mol Isothiazole ring, –SO₂Cl High electrophilicity
5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride C₇H₅ClN₂O₃S₂ 292.76 g/mol Thiophene + isoxazole, –SO₂Cl Moderate stability in polymers
4-[(2-Chloro-thiazol-5-yl)methoxy]benzenesulfonyl chloride C₁₁H₈Cl₂N₂O₃S₂ 391.28 g/mol Benzene + chloro-thiazole, –SO₂Cl High activation for nucleophiles

Biological Activity

5-Isothiazolesulfonyl chloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including case studies, research findings, and comparative data.

Chemical Structure and Properties

This compound features a sulfonyl chloride group attached to an isothiazole ring. This unique structure contributes to its reactivity and potential applications in various biological contexts. The molecular formula is C3_{3}H2_{2}ClN1_{1}O2_{2}S2_{2}, with a molecular weight of approximately 182.64 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that compounds related to isothiazoles exhibit significant antibacterial properties. For instance, derivatives of isothiazoles have shown effectiveness against various bacterial strains, including resistant strains .
  • Antifungal Properties : Studies have demonstrated that this compound can inhibit fungal growth. It has been particularly noted for its efficacy against Candida species, which are common pathogens in immunocompromised patients .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. For example, compounds with similar thiazole structures have shown promising results against A549 human lung adenocarcinoma cells, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antibacterial Activity : A study conducted by Evren et al. (2019) evaluated the antibacterial effects of various thiazole derivatives, highlighting that modifications to the thiazole ring significantly influenced their activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : In another investigation, derivatives of this compound were tested against multiple cancer cell lines, revealing IC50 values indicative of strong cytotoxicity. For example, one derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting it could be a candidate for further anticancer drug development .
  • Fungal Inhibition : A patent filing described the use of nitrogenous heterocycles, including isothiazole derivatives, as inhibitors of fungal invasion, particularly focusing on Candida infections in immunocompromised individuals .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds with similar structures, the following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
This compound Isothiazole ring + sulfonyl chlorideAntibacterial, antifungal, anticancer
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride Chlorine substituent on imidazoleAntibacterial and anticancer properties
2-Chloro-1,3-thiazole-5-sulfonyl chloride Simple thiazole structureLimited biological activity
2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride Methyl groups enhancing lipophilicityAntifungal and anticancer effects

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